

# The Bystander Effect: A Comparative Guide to Antibody-Drug Conjugates with Cleavable Linkers

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For researchers, scientists, and drug development professionals, optimizing the efficacy of antibody-drug conjugates (ADCs) is a primary goal. A key phenomenon influencing ADC potency, particularly in heterogeneous tumors, is the bystander effect. This guide provides a comprehensive comparison of the bystander effect mediated by ADCs with cleavable linkers, supported by experimental data and detailed methodologies.

The bystander effect describes the ability of an ADC to kill not only the targeted antigen-positive cancer cells but also adjacent antigen-negative cells.[1][2] This action is predominantly a characteristic of ADCs equipped with cleavable linkers and membrane-permeable cytotoxic payloads.[3][4] Upon internalization into an antigen-positive cell, the linker is cleaved, releasing the payload. If the payload can traverse cell membranes, it can diffuse into neighboring cells, inducing apoptosis and amplifying the ADC's anti-tumor activity.[3][5] In contrast, ADCs with non-cleavable linkers typically release a charged payload-linker complex after lysosomal degradation of the antibody, which cannot efficiently cross cell membranes, thus limiting the bystander effect.[3][6]

## Mechanism of Bystander Killing with Cleavable Linker ADCs

The mechanism of the bystander effect for ADCs with cleavable linkers involves a series of sequential steps, beginning with the binding of the ADC to a target antigen on an antigen-

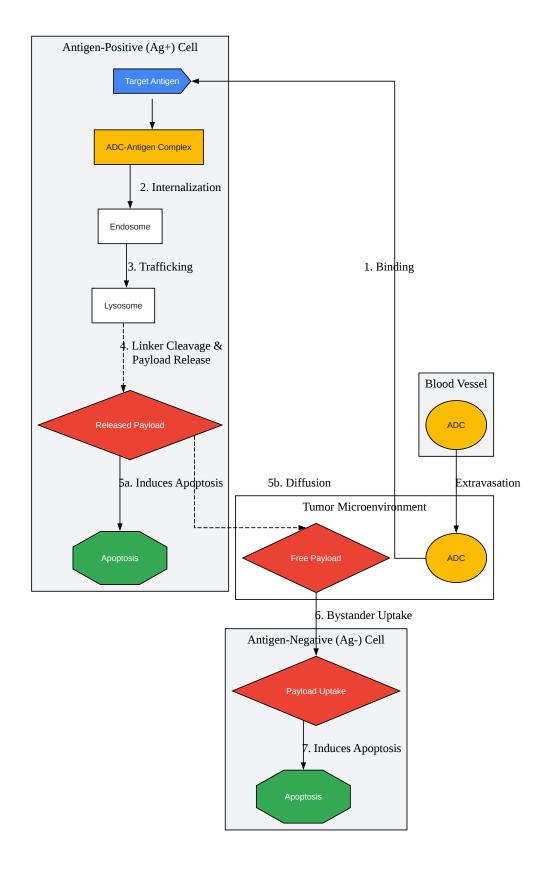






positive (Ag+) tumor cell. This is followed by internalization of the ADC-antigen complex, trafficking to the lysosome, and subsequent cleavage of the linker, which releases the cytotoxic payload. The membrane-permeable payload can then diffuse out of the target cell and into the tumor microenvironment, where it can be taken up by and kill neighboring antigen-negative (Ag-) cells.[1]





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Caption: Mechanism of the ADC bystander effect with a cleavable linker.



## Comparative Analysis of ADCs: Cleavable vs. Non-Cleavable Linkers

The choice of linker is a critical determinant of an ADC's ability to induce a bystander effect. The following table compares the properties and performance of ADCs with cleavable and non-cleavable linkers.



Feature	ADCs with Cleavable Linkers	ADCs with Non- Cleavable Linkers	References
Example ADCs	Trastuzumab deruxtecan (Enhertu), Sacituzumab govitecan (Trodelvy), Enfortumab vedotin (Padcev), Tisotumab vedotin (Tivdak)	Trastuzumab emtansine (T-DM1)	[1][2]
Payload Release Mechanism	Enzymatic (e.g., Cathepsin B) or chemical (e.g., pH, glutathione) cleavage in the tumor microenvironment or within the cell.	Proteolytic degradation of the antibody backbone within the lysosome.	[6]
Released Payload Form	Free, membrane- permeable drug.	Payload attached to the linker and an amino acid residue (charged, membrane- impermeable).	[3][6]
Bystander Effect	Potent bystander killing of neighboring antigen-negative cells.	Minimal to no bystander effect.	[2][7]
Efficacy in Heterogeneous Tumors	More effective due to the ability to eliminate antigen-negative tumor cells.	Less effective as it only targets antigenpositive cells.	[4]
Potential for Off- Target Toxicity	Higher potential if the linker is unstable in circulation, leading to premature payload release.	Lower potential for off- target toxicity due to higher plasma stability.	[8]



## **Experimental Data: Quantifying the Bystander Effect**

The bystander effect can be quantified using various in vitro and in vivo models. Below are examples of experimental data comparing ADCs with cleavable and non-cleavable linkers.

## In Vitro Co-culture Assays

A common method to assess the bystander effect is the co-culture assay, where antigen-positive and antigen-negative cells are grown together and treated with an ADC.

Table 1: Comparison of DS8201 (Cleavable Linker) and T-DM1 (Non-Cleavable Linker) in a Coculture of HER2-Positive and HER2-Negative Cells

ADC Treatment	Target Cells (HER2- Positive)	Bystander Cells (HER2- Negative)	Outcome	Reference
DS8201 (Enhertu)	SKBR3	MCF7	Significant cytotoxicity in both SKBR3 and MCF7 cells, demonstrating a strong bystander effect.	[7][9]
T-DM1 (Kadcyla)	SKBR3	MCF7	Cytotoxicity observed in SKBR3 cells, but no significant effect on the viability of MCF7 cells, indicating a lack of bystander effect.	[7][9]

## **Bystander Effect Coefficient (φBE)**



The Bystander Effect Coefficient (φBE) is a quantitative measure of the efficiency of bystander killing. A study investigating Trastuzumab-vc-MMAE (T-vc-MMAE), an ADC with a cleavable linker, demonstrated a correlation between the level of HER2 expression on antigen-positive cells and the magnitude of the bystander effect on antigen-negative MCF7 cells.[10]

Table 2: Bystander Effect Coefficient of T-vc-MMAE on HER2-Negative Cells

Antigen-Positive Cell Line	HER2 Expression Level	Bystander Effect Coefficient (φBE) on GFP-MCF7 cells	Reference
MCF7	Low	1%	[10]
MDA-MB-453	Moderate	3.6%	[10]
SKBR3	High	12%	[10]
N87	High	16%	[10]
BT474	High	41%	[10]

## **Experimental Protocols**

Detailed methodologies are crucial for the accurate assessment and comparison of the bystander effect of different ADCs.

## **In Vitro Co-Culture Bystander Assay**

This assay directly measures the ability of an ADC to kill antigen-negative cells in the presence of antigen-positive cells.[11]





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Caption: Workflow for an in vitro co-culture bystander assay.

#### Methodology:

- Cell Seeding: Co-culture antigen-positive (e.g., SKBR3) and antigen-negative (e.g., MCF7, often labeled with a fluorescent protein like GFP) cells at a defined ratio in a multi-well plate.
   [7]
- ADC Treatment: Add the ADC of interest, a non-cleavable linker ADC control, and an isotype control ADC at various concentrations.
- Incubation: Incubate the cells for a period of 72-96 hours.
- Data Acquisition: Monitor and quantify the viability of the fluorescently labeled antigennegative cells using methods such as fluorescence microscopy or flow cytometry.[11]
- Analysis: Compare the viability of the antigen-negative cells in the co-culture with their viability in a monoculture treated with the same ADC concentrations. A significant decrease in viability in the co-culture setting indicates a bystander effect.[11]

#### In Vivo Admixed Tumor Model

This model assesses the bystander effect in a more physiologically relevant setting.[12]

#### Methodology:

- Tumor Implantation: Co-implant a mixture of antigen-positive and antigen-negative tumor cells (the latter may express a reporter gene like luciferase for imaging) subcutaneously into immunodeficient mice.[11]
- ADC Administration: Once tumors reach a specified size, administer the ADC, a control ADC, and a vehicle control intravenously.
- Tumor Growth Monitoring: Measure tumor volumes regularly. For luciferase-expressing cells, in vivo imaging can be used to specifically monitor the growth of the antigen-negative cell population.[13]



 Data Analysis: Compare the growth of the antigen-negative tumors in the ADC-treated group to the control groups. Significant inhibition of the antigen-negative tumor growth demonstrates an in vivo bystander effect.

### Conclusion

The bystander effect is a critical attribute of ADCs with cleavable linkers, offering a significant therapeutic advantage, especially in the context of heterogeneous tumors.[4] The ability of these ADCs to eliminate not only the target antigen-expressing cells but also the surrounding antigen-negative cells can lead to a more profound and durable anti-tumor response. The experimental frameworks presented in this guide provide robust methodologies for quantifying and comparing the bystander effect of different ADC platforms. A thorough understanding and validation of the bystander effect are essential for the rational design and clinical development of next-generation ADCs with an improved therapeutic index.

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